molecular formula C10H12N2O B2413280 R-(+)-Cotinine CAS No. 32162-64-4; 486-56-6

R-(+)-Cotinine

Cat. No. B2413280
M. Wt: 176.219
InChI Key: UIKROCXWUNQSPJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-(+)-Cotinine is a natural product found in Nicotiana alata with data available.

Scientific Research Applications

Cholinergic Responses Enhancement

  • R-(+) and S-(−) isomers of cotinine, including R-(+)-cotinine, have been found to enhance cholinergic responses. This is significant as both isomers, when coadministered with the Alzheimer’s disease therapeutic agent donepezil, enhanced novel object recognition performance in rodents. These findings suggest that cotinine may sensitize α7 nicotinic acetylcholine receptors to low levels of acetylcholine, indicating a potential application in treating Alzheimer’s disease and other memory disorders (Terry, Callahan, & Bertrand, 2015).

Stress-Related Behavioral Effects

  • Cotinine, along with krill oil, has been shown to reduce depressive behavior and improve astrocyte survival in the hippocampus of mice subjected to restraint stress. This suggests the potential use of cotinine in combination with krill oil as a treatment to alleviate psychological effects of reduced mobility (Mendoza et al., 2018).

Biomarker for Tobacco Exposure

  • Cotinine, a major metabolite of nicotine, serves as a crucial biomarker to evaluate tobacco exposure and smoking status due to its stability and half-life. This application is essential for studies on tobacco dependence and environmental tobacco smoke exposure (Petersen et al., 2010).

properties

IUPAC Name

(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336690
Record name R-(+)-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-(+)-Cotinine

CAS RN

32162-64-4
Record name R-(+)-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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